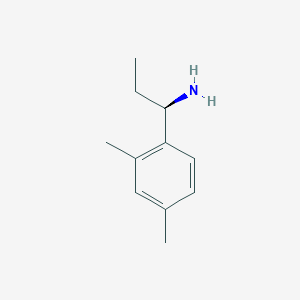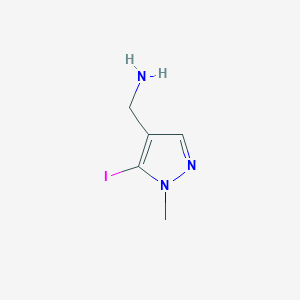
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C5H8IN3 It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
The synthesis of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methylhydrazine and iodoacetaldehyde.
Cyclization Reaction: The key step involves the cyclization of methylhydrazine with iodoacetaldehyde to form the pyrazole ring. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Chemical Reactions Analysis
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine can be compared with other similar compounds, such as:
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine: This compound has a similar structure but differs in the position of the iodine atom on the pyrazole ring.
(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine: Another isomer with the iodine atom at a different position.
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine: This compound has a bromine atom instead of iodine, which may result in different reactivity and properties.
Properties
Molecular Formula |
C5H8IN3 |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
(5-iodo-1-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C5H8IN3/c1-9-5(6)4(2-7)3-8-9/h3H,2,7H2,1H3 |
InChI Key |
IQESNIPTOQWECN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



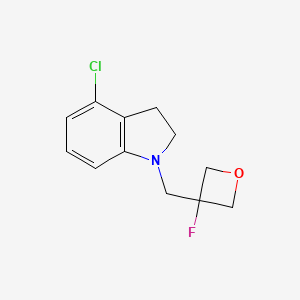
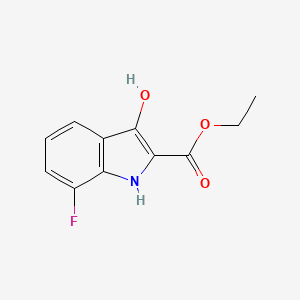
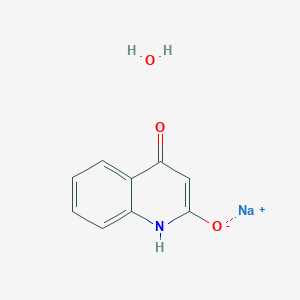
![(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B12970481.png)



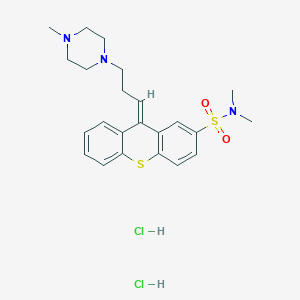
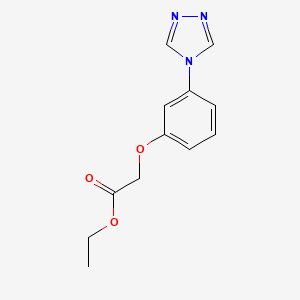
![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)
